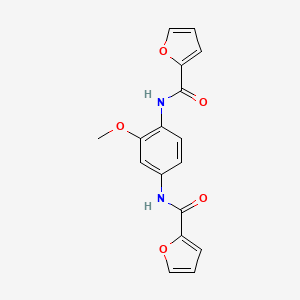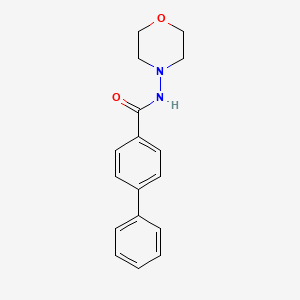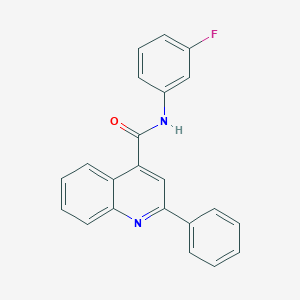![molecular formula C13H18N2O5S B5789182 1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5789182.png)
1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane, also known as MNPA, is a chemical compound that belongs to the family of sulfonyl azepanes. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. MNPA has been the subject of extensive research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
作用機序
1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane works by inhibiting the enzyme carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which dissociates into bicarbonate and hydrogen ions. This compound binds to the active site of carbonic anhydrase and prevents the hydration of carbon dioxide, leading to a decrease in the production of bicarbonate and hydrogen ions.
Biochemical and Physiological Effects
The inhibition of carbonic anhydrase by this compound has several biochemical and physiological effects. It leads to a decrease in the production of bicarbonate and hydrogen ions, which can affect the pH balance of the body. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane has several advantages for lab experiments, including its potency, selectivity, and stability. It is a potent inhibitor of carbonic anhydrase and has been shown to be selective for certain isoforms of the enzyme. This compound is also stable under a wide range of conditions, which makes it suitable for use in various experimental settings. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane. One area of interest is the development of this compound-based drugs for the treatment of diseases such as glaucoma, epilepsy, and cancer. Another area of interest is the use of this compound as a herbicide in agriculture and as an environmental pollutant remediation agent. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on the body in more detail.
合成法
The synthesis of 1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane involves a multi-step process that starts with the reaction of 4-methoxy-2-nitrophenol with thionyl chloride to form 4-methoxy-2-nitrophenyl chloride. This intermediate is then reacted with sodium azide to form 4-methoxy-2-nitrophenyl azide, which is subsequently reduced with lithium aluminum hydride to form 4-methoxy-2-nitroaniline. The final step involves the reaction of 4-methoxy-2-nitroaniline with 1-chloroazepane in the presence of triethylamine to form this compound.
科学的研究の応用
1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to be a potent inhibitor of carbonic anhydrase, which makes it a promising candidate for the treatment of diseases such as glaucoma, epilepsy, and cancer. This compound has also been studied for its potential use as a herbicide in agriculture and as an environmental pollutant remediation agent.
特性
IUPAC Name |
1-(4-methoxy-2-nitrophenyl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-20-11-6-7-13(12(10-11)15(16)17)21(18,19)14-8-4-2-3-5-9-14/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUAJSIMFCJDRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCCCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5789103.png)


![N-[3-(3,3-dichloro-2-propen-1-yl)-4-hydroxy-2-methyl-6-quinolinyl]acetamide](/img/structure/B5789122.png)
![2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5789125.png)

![4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5789142.png)

![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5789166.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-5-(1-methylethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5789173.png)
![3-(2-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5789179.png)
![1-(2-fluorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5789181.png)

